molecular formula C14H19BrN2O2 B8162394 1-(6-Bromo-pyridin-3-ylmethyl)-piperidine-4-carboxylic acid ethyl ester

1-(6-Bromo-pyridin-3-ylmethyl)-piperidine-4-carboxylic acid ethyl ester

Cat. No.: B8162394
M. Wt: 327.22 g/mol
InChI Key: YEULUHIMAIRRIN-UHFFFAOYSA-N
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Description

1-(6-Bromo-pyridin-3-ylmethyl)-piperidine-4-carboxylic acid ethyl ester is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a brominated pyridine ring attached to a piperidine moiety, which is further esterified with ethyl carboxylate. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromo-pyridin-3-ylmethyl)-piperidine-4-carboxylic acid ethyl ester typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position. This is usually achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of Pyridinylmethyl Intermediate: The brominated pyridine is then reacted with a suitable alkylating agent to form the pyridinylmethyl intermediate.

    Piperidine Derivatization: The pyridinylmethyl intermediate is then coupled with piperidine-4-carboxylic acid ethyl ester under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromo-pyridin-3-ylmethyl)-piperidine-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, amines, or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C).

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: New derivatives with different functional groups replacing the bromine atom.

    Oxidation: N-oxides of the pyridine ring.

    Reduction: De-brominated products.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

1-(6-Bromo-pyridin-3-ylmethyl)-piperidine-4-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-pyridin-3-ylmethyl)-piperidine-4-carboxylic acid ethyl ester depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and the piperidine moiety play crucial roles in its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Bromo-pyridin-3-ylmethyl)-4-ethylpiperazine: Similar structure but with an ethylpiperazine moiety instead of piperidine.

    (6-Bromo-pyridin-2-yl)methanol: Contains a brominated pyridine ring with a methanol group.

    5-Acetyl-2-bromopyridine: Features a brominated pyridine ring with an acetyl group.

Uniqueness

1-(6-Bromo-pyridin-3-ylmethyl)-piperidine-4-carboxylic acid ethyl ester is unique due to its specific combination of a brominated pyridine ring and a piperidine-4-carboxylic acid ethyl ester moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

ethyl 1-[(6-bromopyridin-3-yl)methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2/c1-2-19-14(18)12-5-7-17(8-6-12)10-11-3-4-13(15)16-9-11/h3-4,9,12H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEULUHIMAIRRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CN=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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